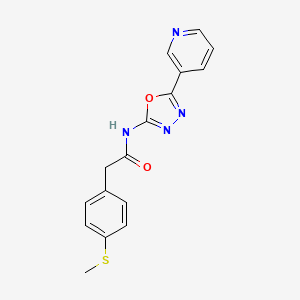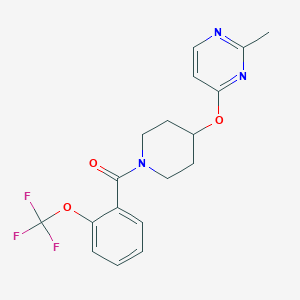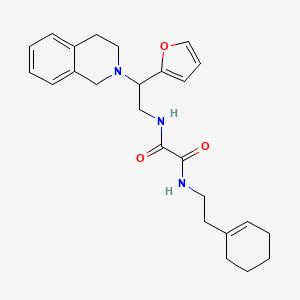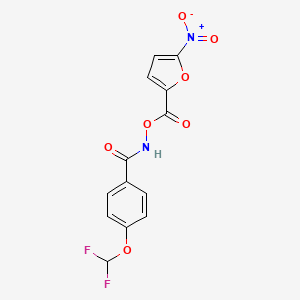![molecular formula C11H12ClNO B2849477 N-[(1R)-1-(4-Chlorophenyl)ethyl]prop-2-enamide CAS No. 1568209-38-0](/img/structure/B2849477.png)
N-[(1R)-1-(4-Chlorophenyl)ethyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-[(1R)-1-(4-Chlorophenyl)ethyl]prop-2-enamide” is a chemical compound with the molecular formula C15H22ClN3O2 . It has an average mass of 311.807 Da and a monoisotopic mass of 311.140045 Da . It is also known as N-[(1R)-1-(4-Chlorophenyl)ethyl]glycyl-N-ethyl-L-alaninamide .
Synthesis Analysis
The compound was synthesized by electrophilic cyanation of commercially available ®-4-chloro-α-methylbenzylamine with cyanogen bromide in diethyl ether . It was isolated as a yellow oil in 84% yield . The synthesis was characterized by 1H and 13C {1H] NMR, IR, HRMS, and specific rotation measurements .Molecular Structure Analysis
The molecular structure of “N-[(1R)-1-(4-Chlorophenyl)ethyl]prop-2-enamide” is defined by its molecular formula C15H22ClN3O2 . It has 2 defined stereocentres .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “N-[(1R)-1-(4-Chlorophenyl)ethyl]prop-2-enamide” include the electrophilic cyanation of amines . Cyanogen bromide (BrCN) is commonly employed as the electrophilic cyanide source .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-[(1R)-1-(4-Chlorophenyl)ethyl]prop-2-enamide” include its molecular formula C15H22ClN3O2, average mass 311.807 Da, and monoisotopic mass 311.140045 Da . It was isolated as a yellow oil in the synthesis process .Scientific Research Applications
Organic Synthesis
“N-[(1R)-1-(4-Chlorophenyl)ethyl]prop-2-enamide” is synthesized by electrophilic cyanation of commercially available ®-4-chloro-α-methylbenzylamine with cyanogen bromide in diethyl ether . The compound is isolated as a yellow oil in 84% yield . This synthesis process is significant in the field of organic chemistry, particularly in the preparation of cyanamides .
Construction of Nitrogen-rich Molecules
Cyanamides are attractive 1C-2N building blocks for the construction of nitrogen-rich molecules such as amidines, guanidines, or ureas . The cyanamide moiety is present in a number of biologically active molecules . Therefore, “N-[(1R)-1-(4-Chlorophenyl)ethyl]prop-2-enamide” could be used as an advanced intermediate in asymmetric synthesis .
Development of Biologically Active Molecules
The cyanamide moiety is present in a number of biologically active molecules, such as the cathepsin K protease and the type 4 phosphodiesterase inhibitors . Therefore, “N-[(1R)-1-(4-Chlorophenyl)ethyl]prop-2-enamide” could be used in the development of these biologically active molecules .
Insecticide Development
The cyanamide moiety is also present in insecticides like thiacloprid and sulfoxaflor . Therefore, “N-[(1R)-1-(4-Chlorophenyl)ethyl]prop-2-enamide” could potentially be used in the development of new insecticides .
Anti-allergic Activities
A series of novel ®(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine derivatives were designed, synthesized, and tested for in vivo anti-allergic activities . Most of these derivatives exhibited significant effects on both allergic asthma and allergic itching . Therefore, “N-[(1R)-1-(4-Chlorophenyl)ethyl]prop-2-enamide” could potentially be used in the development of new anti-allergic drugs .
Treatment of Allergies
Piperazine H1 receptor antagonists, having higher affinity to H1 receptors than histamine, are often clinically used in the treatment of allergies . Therefore, “N-[(1R)-1-(4-Chlorophenyl)ethyl]prop-2-enamide” could potentially be used in the treatment of allergies .
properties
IUPAC Name |
N-[(1R)-1-(4-chlorophenyl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO/c1-3-11(14)13-8(2)9-4-6-10(12)7-5-9/h3-8H,1H2,2H3,(H,13,14)/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNYJZXPARSFSKE-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)Cl)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 2-[({[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2849396.png)

![{1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-pyrimidinyl]-4-piperidyl}[4-(2-pyridyl)piperazino]methanone](/img/structure/B2849403.png)
![1-(2-((4-methoxyphenyl)amino)ethyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2849404.png)
![2-(2-Oxabicyclo[2.1.1]hexan-1-yl)ethanamine](/img/structure/B2849406.png)


![N-[(3-methylpyridin-2-yl)methyl]acetamide](/img/structure/B2849412.png)
![2-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-6-fluoro-1,3-benzoxazole](/img/structure/B2849413.png)

![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide](/img/structure/B2849416.png)
![(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(4-methylthiophen-2-yl)methanone](/img/structure/B2849417.png)